Enhanced Cdc25A Isoform Selectivity vs. Menadione (Vitamin K3)
Hydroxyethylthio Vitamine K3 demonstrates 5.2‑fold selectivity for Cdc25A over Cdc25B, whereas the parent compound menadione (vitamin K3) exhibits an inverse selectivity pattern favoring Cdc25B by 1.8‑fold [1][2]. This reversal in isoform preference is critical for studies focusing on Cdc25A‑driven pathways, as menadione cannot replicate the same intracellular phosphatase inhibition profile.
| Evidence Dimension | Cdc25A/Cdc25B selectivity ratio |
|---|---|
| Target Compound Data | Cdc25A IC₅₀ = 4.56 µM, Cdc25B IC₅₀ = 23.63 µM; selectivity ratio = 5.2 |
| Comparator Or Baseline | Menadione: Cdc25A IC₅₀ = 6.9 µM, Cdc25B IC₅₀ = 3.9 µM; selectivity ratio = 0.56 |
| Quantified Difference | Hydroxyethylthio Vitamine K3 shows 5.2‑fold Cdc25A preference; menadione shows 1.8‑fold Cdc25B preference |
| Conditions | Recombinant Cdc25A and Cdc25B phosphatases; fluorometric OMFP substrate assay |
Why This Matters
Isoform selectivity directly determines downstream cell‑cycle arrest outcomes; substitution with menadione would yield opposite target engagement and invalidate mechanistic interpretations.
- [1] MedChemExpress. Hydroxyethylthio Vitamine K3. CAS 59147-84-1. https://www.medchemexpress.cn/hydroxyethylthio-vitamine-k3.html. View Source
- [2] BindingDB. Menadione (Vitamin K3) – Cdc25A and Cdc25B inhibition. Entry ID: 50006889. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24778. View Source
